3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester
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Overview
Description
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the isoxazole ring, with an ethyl ester functional group at the 5-position. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of propargyl benzoate with benzoyl chloride in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.
Scientific Research Applications
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the isoxazole ring.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-isoxazole-5-carboxylic acid ethyl ester
- 3-Methyl-isoxazole-5-carboxylic acid ethyl ester
- 3-Benzyl-isoxazole-5-carboxylic acid ethyl ester
Uniqueness
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. The methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to distinct biological effects compared to other isoxazole derivatives.
Properties
IUPAC Name |
ethyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFKTQHGBRXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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